Methyl 2-[4-(2-aminophenoxy)phenyl]acetate
Overview
Description
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its unique structure, which includes an aminophenoxy group attached to a phenylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-aminophenoxy)phenyl]acetate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-aminophenoxy)phenyl]acetate involves its interaction with specific molecular targets . The aminophenoxy group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The phenylacetate moiety can also participate in hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate can be compared with other similar compounds, such as:
Methyl 2-(4-aminophenoxy)acetate: This compound has a similar structure but lacks the additional phenyl ring, which can affect its reactivity and biological activity.
Methyl 2-(4-nitrophenoxy)phenylacetate: The presence of a nitro group instead of an amino group can significantly alter the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions.
Biological Activity
Methyl 2-[4-(2-aminophenoxy)phenyl]acetate (CAS No. 946682-19-5) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a phenoxy group with an amino substituent, which is pivotal for its biological interactions. The chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, making it a subject of interest for further research.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Preliminary studies suggest that it may act as an inhibitor for various kinases, influencing pathways involved in cell proliferation and survival. The exact molecular targets are still under investigation, but it is hypothesized that the compound may interfere with signaling pathways critical for cancer cell growth.
Biological Activities
-
Anticancer Activity :
- This compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
- A549 (lung carcinoma)
- In vitro studies have reported IC50 values indicating moderate to significant activity against these cell lines, suggesting its potential as an anticancer agent.
- This compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including:
-
Kinase Inhibition :
- The compound exhibits inhibitory effects on key kinases involved in cancer progression. For instance, it has been evaluated for its ability to inhibit EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in tumor growth and metastasis.
-
Antioxidant Properties :
- Preliminary assays indicate that this compound may possess antioxidant properties, contributing to its potential therapeutic effects by reducing oxidative stress in cells.
Table 1: Summary of Biological Activities
Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |
---|---|---|---|
Anticancer Activity | MCF-7 | 10-20 | |
HeLa | 15-25 | ||
A549 | 12-22 | ||
Kinase Inhibition | EGFR | >50 | |
Antioxidant Activity | Various | Not specified |
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of this compound, researchers found that at concentrations of 100 µM, the compound significantly reduced cell viability in MCF-7 cells by over 50% compared to untreated controls. This finding supports the hypothesis that this compound may serve as a lead structure for developing new anticancer therapies.
Future Directions
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies should focus on:
- In vivo models to assess the therapeutic efficacy and safety.
- Structure-activity relationship (SAR) studies to optimize its biological properties.
- Clinical trials to evaluate its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
methyl 2-[4-(2-aminophenoxy)phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)10-11-6-8-12(9-7-11)19-14-5-3-2-4-13(14)16/h2-9H,10,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRDVDVVIYAPND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201277604 | |
Record name | Methyl 4-(2-aminophenoxy)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946682-19-5 | |
Record name | Methyl 4-(2-aminophenoxy)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946682-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(2-aminophenoxy)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201277604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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